molecular formula C18H16N2O2S B5763942 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide

2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide

Cat. No. B5763942
M. Wt: 324.4 g/mol
InChI Key: TUSJMSKRPNVCBE-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide, also known as NTEAH, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemical and Physiological Effects:
2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide in lab experiments is its potential anti-cancer properties. It may be useful in studying the mechanisms of cancer cell growth and proliferation, as well as in developing new cancer treatments. However, one limitation is that the mechanism of action of 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide. One area of research could focus on further elucidating the mechanism of action of 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide, particularly in relation to its anti-cancer properties. Another area of research could involve exploring the potential use of 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide in the treatment of other diseases, such as inflammatory diseases. Additionally, research could focus on developing new derivatives of 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide with improved properties and potential therapeutic applications.

Synthesis Methods

2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide can be synthesized through a multi-step process involving the reaction of 2-naphthol with thionyl chloride, followed by the reaction of the resulting 2-naphthyl chloride with 2-thiophenecarboxaldehyde. The final step involves the reaction of the resulting 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide with hydrazine hydrate. This synthesis method has been reported in several scientific publications.

Scientific Research Applications

2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-naphthalen-2-yloxy-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-13(17-7-4-10-23-17)19-20-18(21)12-22-16-9-8-14-5-2-3-6-15(14)11-16/h2-11H,12H2,1H3,(H,20,21)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSJMSKRPNVCBE-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=CC2=CC=CC=C2C=C1)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC2=CC=CC=C2C=C1)/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49818844
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-naphthalen-2-yloxy-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.